

# Trigonelline in Plants: Technical Functions in Nyctinasty and Nodulation

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## Compound Focus: Trigonelline

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## Introduction to Trigonelline and Its Significance in Plant Biology

**Trigonelline** (N-methylnicotinic acid) is a **pyridine alkaloid** that serves as a key secondary metabolite in numerous plant species, with particularly high concentrations found in coffee beans (up to 7.2 g/kg in green coffee beans) and fenugreek seeds. This **zwitterionic compound** is characterized by its high hydrophilicity (log KOW = -2.53) and low molecular weight (137.14 g/mol), which contribute to its mobility within plant tissues [1]. As a methylated derivative of nicotinic acid, **trigonelline** functions at the intersection of primary and secondary metabolism, serving roles in **plant defense**, **cellular signaling**, and **stress response** mechanisms across diverse plant species [2].

The scientific interest in **trigonelline** has expanded considerably due to its multifaceted functions in both plants and human health. While recent research has revealed its potential as an **NAD<sup>+</sup> precursor** with therapeutic applications for age-related muscle decline [3], its fundamental roles in plant physiology—particularly in nyctinasty and rhizobial nodulation—represent critical biological functions that remain underexplored in the current literature. This technical review synthesizes current knowledge of **trigonelline's** mechanisms and applications relevant to plant sciences and agricultural biotechnology [2].

## Plant Functions of Trigonelline

## Nyctinasty and Circadian Rhythms

Nyctinasty refers to the **diel movements** of plant organs in response to the light-dark cycle, a phenomenon particularly observed in legume species where leaves fold at night and unfold during daylight hours. **Trigonelline** has been identified as a key regulator in these processes, though its exact role varies between species:

- **Leaf movement regulation:** Research indicates that **trigonelline** accumulates in motor cells (pulvini) of nyctinastic plants, where it functions as an **osmoregulatory compound** that facilitates water flux between cells. This turgor pressure change enables the rhythmic leaf movements characteristic of nyctinastic species [2]. The compound appears to work in concert with other plant growth substances, particularly **abscisic acid** and **potassium ions**, to regulate these movements through changes in membrane permeability and ion transport.
- **Circadian rhythm integration:** The biosynthesis and accumulation of **trigonelline** in motor tissues follows a **circadian pattern**, with concentrations typically peaking during the dark period when leaf folding occurs. This rhythmic accumulation suggests **trigonelline** is under control of the plant's central circadian clock, though the specific molecular connections remain to be fully elucidated [2].

While direct experimental evidence linking **trigonelline** to the nyctinastic movements of specific species like *Oxalis triangularis* requires further validation [4], the established role of related pyridine compounds in leaf movement regulation supports the mechanistic involvement of **trigonelline** in these processes across multiple plant families.

## Nodulation and Symbiotic Relationships

**Trigonelline** plays a particularly crucial role in the establishment of **nitrogen-fixing symbioses** between leguminous plants and soil bacteria collectively known as rhizobia. This relationship is fundamental to sustainable agricultural systems and global nitrogen cycling:

- **Rhizobial catabolism and signaling:** In the model system *Rhizobium meliloti*, specific genetic determinants enable the catabolism of **trigonelline** as a carbon and nitrogen source during symbiotic establishment. Genes encoding **trigonelline** catabolism are induced under **symbiotic conditions**, suggesting this compound serves as a specialized metabolite that facilitates the plant-microbe

interaction [5]. The *nod* and *nfe* gene clusters in *Rhizobium meliloti* are specifically activated in response to **trigonelline** presence in the rhizosphere, enhancing the bacterial competitiveness for nodulation [5].

- **Nodulation factor mimicry:** Certain rhizobial strains have evolved pathogenic-like effectors that can hijack leguminous nodulation signaling pathways. In *Bradyrhizobium elkanii* USDA61, the effector protein Bel2-5—which shows homology to the XopD effector from the plant pathogen *Xanthomonas campestris*—enables nodulation of soybean plants even when the canonical Nod factor perception pathway is disrupted through mutation of NFR1 receptors [6]. This demonstrates that **trigonelline**-associated pathways can bypass normal symbiotic signaling constraints under specific genetic conditions.
- **Symbiotic establishment enhancement:** **Trigonelline** functions as a **compatible solute** that helps maintain osmotic balance during the early stages of infection thread formation and bacteroid differentiation. This osmoprotective function creates a more favorable microenvironment for the establishing symbiosis, particularly under mild drought or salinity stress conditions [2].

Table 1: Documented Roles of **Trigonelline** in Plant Physiological Processes

Plant Function	Mechanistic Basis	Plant Species Observed	Experimental Evidence
Nyctinasty	Osmoregulation in pulvini cells; Circadian accumulation	Legumes and nyctinastic species	Biochemical analysis of pulvini tissue [2]
Nodulation	Rhizobial catabolism substrate; Compatible solute	<i>Medicago</i> , <i>Rhizobium meliloti</i> systems	Genetic studies of rhizobial mutants [5]
Stress Response	Detoxification of excess nicotinic acid; Antioxidant activity	Multiple angiosperms	Isotopic labeling and enzyme assays [2]
Cell Cycle Regulation	Arrest at G2 phase	Various plant cell cultures	Cell suspension studies [1]

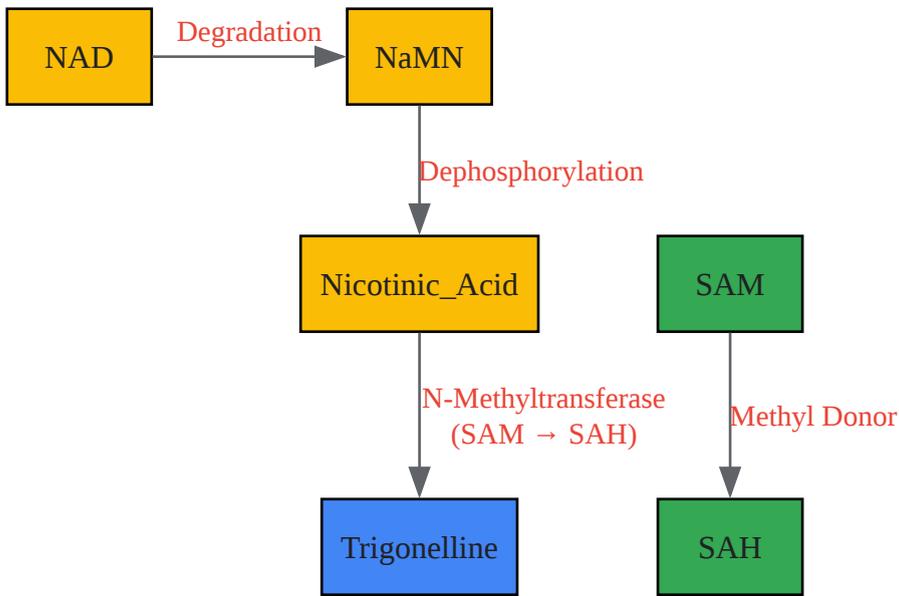
## Molecular Mechanisms and Biosynthesis

### Biosynthetic Pathways

**Trigonelline** biosynthesis in plants occurs primarily through the **methylation of nicotinic acid**, with S-adenosyl-L-methionine (SAM) serving as the methyl donor in a reaction catalyzed by the enzyme nicotinic acid N-methyltransferase (**trigonelline** synthase, EC 2.1.1.7) [1]. The biosynthetic pathway is intricately connected to the **pyridine nucleotide cycle**, which regulates NAD<sup>+</sup> metabolism in plant cells:

- **Nicotinic acid generation:** The primary precursor for **trigonelline** biosynthesis is nicotinic acid, derived predominantly from the **pyridine nucleotide cycle** through the degradation of NAD. The enzyme nicotinamide mononucleotide (NMN) deamidase converts NMN to nicotinic acid mononucleotide (NaMN), which is subsequently dephosphorylated to yield nicotinic acid [2].
- **Methylation process:** The conversion of nicotinic acid to **trigonelline** occurs through the transfer of a methyl group from SAM, catalyzed by **trigonelline** synthase. This enzyme has been isolated and characterized from several plant species, including *Coffea arabica*, where it shows highest expression in young vegetative tissues and developing fruits [1].
- **Compartmentalization and transport:** **Trigonelline** synthesis occurs primarily in the cytoplasm, with accumulation in vacuoles and specific motor tissues depending on the plant species and developmental stage. Long-distance transport of **trigonelline** through the vascular system enables its distribution to various plant organs, with particularly high accumulation in seeds and vegetative storage tissues [2].

The following diagram illustrates the **trigonelline** biosynthetic pathway and its integration with NAD metabolism:



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**Trigonelline** Biosynthetic Pathway: Integration of pyridine nucleotide cycle with methylation process. Key precursors include NAD, nicotinic acid, and S-adenosyl-L-methionine (SAM).

## Signaling and Metabolic Integration

**Trigonelline** functions as a metabolic integrator that connects various aspects of plant primary and secondary metabolism:

- **NAD<sup>+</sup> precursor dynamics:** Although **trigonelline** serves as a secondary metabolite in plants, it retains the potential to be reconverted to nicotinic acid and subsequently incorporated into the NAD<sup>+</sup> pool through the Preiss-Handler pathway. This metabolic flexibility positions **trigonelline** as a **storage form of vitamin B3** in plant tissues, particularly in seeds where it may support early seedling development [3].
- **Cross-talk with hormone signaling:** Evidence suggests that **trigonelline** interacts with multiple plant hormone pathways, including **abscisic acid (ABA)**-mediated stress responses and **cytokinin**-regulated developmental processes. In rhizobial interactions, **trigonelline** influences the expression of cytokinin biosynthesis genes that are essential for proper nodule organogenesis [6].

- **Defense response modulation:** The compound contributes to plant defense strategies through both direct antimicrobial activity and potentiation of other defense compounds. Transcriptomic analyses reveal that **trigonelline** accumulation is associated with downregulation of jasmonate and ethylene response genes during symbiotic establishment, suggesting a role in **immune suppression** to enable compatible microbial interactions [6].

## Experimental Protocols and Research Methodologies

### Quantitative Analysis of Trigonelline

Accurate quantification of **trigonelline** in plant tissues requires specialized analytical approaches due to its high hydrophilicity and presence in complex plant matrices:

- **Extraction protocol:**
  - Homogenize 100-500 mg of fresh plant tissue (or 50-100 mg of dry tissue) in 5-10 mL of 70% ethanol or methanol:water (70:30 v/v)
  - Sonicate the homogenate for 15-30 minutes at room temperature
  - Centrifuge at 10,000 × g for 15 minutes to pellet insoluble material
  - Collect supernatant and evaporate under nitrogen stream
  - Reconstitute residue in 1-2 mL of HPLC mobile phase (typically 10-20 mM ammonium formate or acetate buffer, pH 3-5)
  - Filter through 0.22 µm membrane prior to analysis [1]
- **LC-MS/MS quantification:**
  - **Column:** HILIC or reverse-phase C18 column (e.g., Acquity UPLC BEH Amide, 1.7 µm, 2.1 × 100 mm)
  - **Mobile phase:** Gradient elution with (A) ammonium formate (10 mM, pH 3.5) and (B) acetonitrile
  - **MS detection:** Multiple reaction monitoring (MRM) with ESI+ ionization; transition m/z 138.1 → 92.1 for **trigonelline**
  - **Quantification:** External calibration curve with authentic **trigonelline** standard (0.1-1000 ng/mL range) [1] [3]
- **Validation parameters:** Method validation should include determination of linearity ( $R^2 > 0.99$ ), precision (RSD < 15%), accuracy (85-115% recovery), and limit of quantification (typically 1-5 ng/mL)

for LC-MS/MS) [1].

## Functional Characterization in Nodulation

Investigating **trigonelline**'s role in legume-rhizobia symbiosis requires integrated microbiological and plant molecular approaches:

- **Rhizobial chemotaxis and growth assays:**
  - Prepare minimal media with 1-5 mM **trigonelline** as sole carbon or nitrogen source
  - Inoculate with log-phase rhizobial cultures (OD600 ≈ 0.1)
  - Monitor bacterial growth (OD600) over 48-96 hours with shaking at 28°C
  - Assess chemotaxis using capillary or soft-agar assays with **trigonelline** gradients [5]
- **Plant nodulation experiments:**
  - Surface-sterilize legume seeds (e.g., *Medicago truncatula*, *Lotus japonicus*)
  - Germinate on sterile agar and transplant to nitrogen-free plant growth medium
  - Inoculate with rhizobial strains (wild-type vs. **trigonelline** catabolism mutants) at 10<sup>8</sup> CFU/mL
  - Maintain under controlled conditions (16/8 h light/dark, 22°C, 60% humidity)
  - Harvest plants at 14-28 days post-inoculation for nodule counting, histology, and gene expression analysis [5] [6]
- **Molecular analysis of symbiotic signaling:**
  - Quantify expression of early nodulin genes (*ENOD40*, *NIN*) via RT-qPCR
  - Monitor calcium spiking using cameleon or other calcium reporters
  - Localize **trigonelline** accumulation in root tissues using immunohistochemistry with specific antibodies [6]

Table 2: Experimental Approaches for Studying **Trigonelline** Functions in Plants

Research Objective	Key Methodologies	Output Parameters	Technical Considerations
Quantification in Tissues	HPLC-UV, LC-MS/MS, GC-MS	Concentration per dry weight; Tissue distribution	High hydrophilicity requires specialized extraction

Research Objective	Key Methodologies	Output Parameters	Technical Considerations
Biosynthesis Studies	Isotopic labeling ( $^{14}\text{C}$ , $^2\text{H}$ ), Enzyme assays	Precursor relationships, Reaction kinetics	Use of $^{14}\text{C}$ -nicotinic acid to track conversion
Nyctinasty Analysis	Pulvini extraction, Diurnal monitoring, Electrophysiology	Turgor pressure changes, Ion flux measurements	Precise timing for circadian studies
Nodulation Function	Rhizobial mutants, Plant transcription analysis	Nodule number, Nitrogen fixation, Gene expression	Use of specific rhizobial catabolism mutants

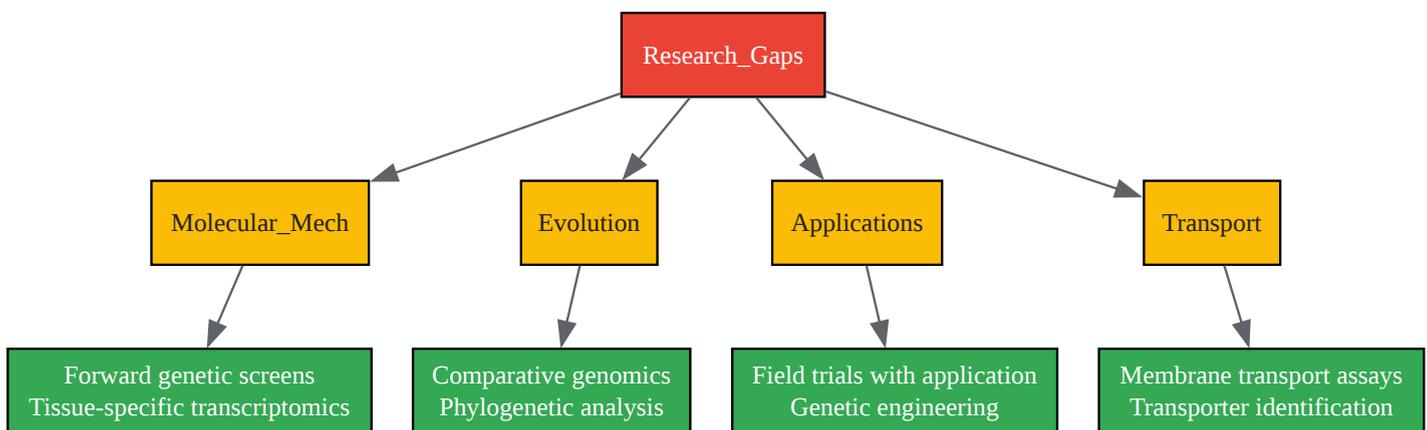
## Research Gaps and Future Directions

Despite significant advances in understanding **trigonelline**'s roles in plant physiology, several critical research gaps remain:

- Molecular mechanisms in nyctinasty:** While **trigonelline** has been implicated in leaf movement regulation, the specific receptors, transporters, and downstream signaling components involved remain largely uncharacterized. Future research should employ **forward genetic screens** in model nyctinastic plants to identify key regulatory elements in **trigonelline**-mediated leaf movements [2].
- Evolutionary significance:** The distribution of **trigonelline** biosynthesis across plant lineages suggests both conserved and specialized functions. **Comparative genomics** approaches across nyctinastic and non-nyctinastic species could elucidate how **trigonelline** pathways have been recruited for specific physiological functions in different plant families [2].
- Agricultural applications:** The potential for **trigonelline** to enhance symbiotic nitrogen fixation or improve stress tolerance remains underexplored. Research should investigate whether **trigonelline application** or genetic manipulation of its biosynthesis could improve crop performance in suboptimal conditions, particularly in legume crops grown under drought or salinity stress [2].

- **Transport and compartmentalization:** Little is known about how **trigonelline** is transported between plant tissues and cellular compartments. Identifying the **transport proteins** responsible for **trigonelline** allocation would represent a significant advance in understanding its physiological functions [1].

The following diagram illustrates the multidisciplinary approaches required to address these research gaps:



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*Multidisciplinary Research Approaches: Key areas requiring investigation include molecular mechanisms, evolutionary patterns, agricultural applications, and transport processes of **trigonelline**.*

## Conclusion

**Trigonelline** represents a fascinating example of a plant secondary metabolite with diverse physiological functions in both nyctinasty and plant-microbe interactions. Its roles as an **osmoregulatory compound** in leaf movements and as a **signaling molecule** in rhizobial symbioses highlight the metabolic versatility of this pyridine alkaloid. The experimental methodologies outlined in this review provide robust approaches for further investigating **trigonelline**'s mechanisms of action and potential applications in agricultural biotechnology.

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